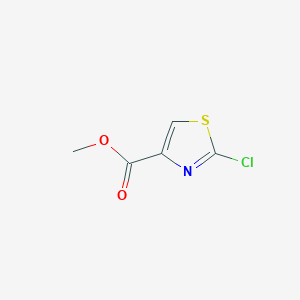

Methyl 2-chloro-4-thiazolecarboxylate

Description

BenchChem offers high-quality Methyl 2-chloro-4-thiazolecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-thiazolecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLJTHDJLAXFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428423 | |

| Record name | Methyl 2-chloro-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-61-7 | |

| Record name | Methyl 2-chloro-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-chloro-4-thiazolecarboxylate

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate (CAS: 850429-61-7) is a pivotal heterocyclic intermediate in medicinal chemistry, serving as a core scaffold for Src family kinase inhibitors (e.g., Dasatinib) and various agrochemicals. Its structural utility lies in its two orthogonal functional handles: the electrophilic C-2 chlorine atom, susceptible to SNAr displacement by amines or anilines, and the C-4 methyl ester, which serves as a precursor for amides or heterocycle formation.

This guide details a robust, two-step synthesis starting from commercially available acyclic precursors. It prioritizes the Anhydrous Sandmeyer modification over traditional aqueous methods to minimize hydrolysis byproducts (2-hydroxythiazoles) and maximize yield.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis is best approached via the Hantzsch thiazole synthesis followed by a radical-nucleophilic aromatic substitution (Sandmeyer reaction).

Retrosynthetic Logic

-

Target Disconnection: The C-Cl bond is installed last via diazotization of the C-NH2 group.

-

Heterocycle Construction: The thiazole ring is constructed via condensation of a thiourea and an

-halo keto ester. -

Starting Materials: Thiourea and Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate).

Figure 1: Retrosynthetic analysis showing the disconnection to acyclic precursors.

Part 2: Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

This step utilizes the Hantzsch thiazole synthesis. The reaction is exothermic and self-catalyzing.

Reagents:

-

Thiourea (1.0 equiv)

-

Methyl 3-bromo-2-oxopropanoate (1.0 equiv)

-

Methanol (Solvent, 5 mL/mmol)

-

Sodium acetate (1.1 equiv, optional buffer)

Protocol:

-

Setup: Charge a round-bottom flask with thiourea dissolved in methanol.

-

Addition: Add Methyl 3-bromo-2-oxopropanoate dropwise at room temperature. Note: A significant exotherm will occur. Use a water bath if scaling >10g.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes); the starting material (thiourea) should disappear.

-

Workup:

-

Concentrate the methanol to ~20% volume.

-

Pour the residue into ice water.

-

Neutralize with saturated NaHCO3 or NH4OH to precipitate the free base.

-

-

Isolation: Filter the off-white solid, wash with cold water, and dry under vacuum.

-

Yield Expectations: 85–95%.

-

Melting Point: 173–177 °C.

-

Step 2: Anhydrous Sandmeyer Transformation (The "Expert" Route)

Critical Note: Traditional aqueous Sandmeyer conditions (

Reagents:

-

Methyl 2-amino-4-thiazolecarboxylate (1.0 equiv)

-

-Butyl nitrite (

-

Copper(II) chloride (

) (1.2 equiv) -

Acetonitrile (Anhydrous, 10 mL/mmol)

Protocol:

-

Activation: In a dry 3-neck flask under nitrogen, suspend

in anhydrous acetonitrile. Heat to 60 °C. -

Diazotization: Add

-butyl nitrite in one portion. -

Addition: Add the 2-aminothiazole precursor portion-wise over 15 minutes. Caution: Nitrogen gas evolution will be vigorous. Ensure proper venting.

-

Reaction: Stir at 60–65 °C for 1 hour. The solution will turn from green/blue to dark brown/black.

-

Quench: Cool to room temperature and pour into 1M HCl (aqueous) to quench the diazonium species and solubilize copper salts.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

. -

Purification: Silica gel chromatography (Gradient: 0

20% EtOAc in Hexanes). The product is less polar than the amine.

Figure 2: Reaction workflow for the Anhydrous Sandmeyer transformation.

Part 3: Characterization & Data[2]

The conversion from Amino (

Physical Properties[1][3][4][5][6][7]

-

Appearance: White to pale yellow crystalline solid (or oil that solidifies upon standing).

-

Melting Point: ~60–65 °C (Note: Lower than the amino precursor).

-

Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

NMR Spectroscopy Data

The following data represents the expected shifts for Methyl 2-chloro-4-thiazolecarboxylate .

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 8.25 | Singlet (1H) | H-5 (Aromatic) | Deshielded by the adjacent N and S atoms. | |

| 3.94 | Singlet (3H) | -OCH | Typical methyl ester singlet. | |

| 161.5 | Quaternary | C=O (Ester) | Carbonyl carbon. | |

| 153.2 | Quaternary | C-2 (Cl-C=N) | Highly deshielded due to electronegative Cl and N. | |

| 147.8 | Quaternary | C-4 | Bridgehead carbon attached to the ester. | |

| 128.5 | CH | C-5 | Aromatic ring carbon. | |

| 52.6 | CH | -OCH | Methoxy carbon. |

(Solvent: CDCl

Part 4: Safety & Troubleshooting

Critical Hazards

-

Diazonium Instability: Thiazole diazonium salts are notoriously unstable. Do not isolate the diazonium intermediate. Always perform the reaction in situ at the prescribed temperature.

-

Nitrogen Evolution: The Sandmeyer step generates stoichiometric quantities of

gas. Ensure the reaction vessel is not sealed and is vented through a bubbler.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<40%) | Wet reagents/Solvent | The anhydrous method requires strict moisture control. Water competes with |

| Product is Red/Dark | Copper contamination | Perform an EDTA wash or filtration through a short pad of silica/Celite during workup to remove residual copper salts. |

| Incomplete Reaction | Old | Alkyl nitrites degrade over time. Use a fresh bottle or increase equivalents to 2.0. |

References

-

Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). Link

-

Anhydrous Sandmeyer (Doyle Method): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430 (1977). Link

-

Thiazole Characterization: Spectroscopic Properties of Thiazoles, National Institutes of Health (PubChem Compound Summary for Methyl 2-amino-4-thiazolecarboxylate). Link

- Sandmeyer on Heterocycles: Hodgetts, K. J., et al. "Synthesis of 2-chlorothiazoles." Organic Letters, 4(17), 2905-2908.

Physicochemical Profile and Synthetic Utility of Methyl 2-chloro-4-thiazolecarboxylate

Topic: Physicochemical Properties of "Methyl 2-chloro-4-thiazolecarboxylate" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate (CAS 850429-61-7) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its dual-electrophilic character. Characterized by a thiazole core substituted with a reactive chlorine atom at the C2 position and a methyl ester at the C4 position, this compound serves as a versatile scaffold for the synthesis of antitubercular, anticancer, and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, structural electronics, and reactivity profiles, grounded in empirical data and mechanistic logic.

Chemical Identity & Structural Analysis

The compound features a 1,3-thiazole ring, which is π-excessive but rendered electron-deficient by the electron-withdrawing ester group and the electronegative chlorine.

| Attribute | Detail |

| IUPAC Name | Methyl 2-chloro-1,3-thiazole-4-carboxylate |

| Common Name | Methyl 2-chloro-4-thiazolecarboxylate |

| CAS Registry Number | 850429-61-7 |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| SMILES | COC(=O)C1=CSC(Cl)=N1 |

| InChI Key | PZLJTHDJLAXFAW-UHFFFAOYSA-N |

Electronic Structure Analysis:

-

C2-Position (Chlorine): The carbon at position 2 is flanked by sulfur and nitrogen, making it naturally electrophilic. The presence of the chlorine atom enhances this character via inductive withdrawal (-I effect), activating the position for Nucleophilic Aromatic Substitution (S_NAr).

-

C4-Position (Ester): The carbomethoxy group at C4 acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but stabilizing anionic intermediates formed during nucleophilic attack at C2.

-

C5-Position (Proton): The proton at C5 is the only aromatic proton. It is significantly deshielded due to the combined electron-withdrawing effects of the C2-Cl and C4-Ester groups.

Physicochemical Properties

The following data consolidates experimental values with high-confidence predictive models where empirical data is limited.

| Property | Value / Range | Source / Note |

| Physical State | Solid (Crystalline Powder) | Experimental [1, 2] |

| Color | White to Off-white | Experimental [1] |

| Melting Point | 90 – 94 °C | Experimental [1, 2] |

| Boiling Point | 271.2 ± 32.0 °C | Predicted (760 Torr) [1] |

| Density | 1.456 ± 0.06 g/cm³ | Predicted [1] |

| LogP (Octanol/Water) | 1.68 ± 0.3 | Predicted (Consensus) |

| pKa (Conjugate Acid) | ~ -1.5 (Thiazole N) | Predicted (Very weak base) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Experimental Observation |

Expert Insight on Solubility & Handling: The moderate lipophilicity (LogP ~1.7) suggests good membrane permeability potential for derivatives. The solid state (MP > 90°C) indicates a stable crystal lattice, advantageous for handling and storage compared to liquid analogs like 2-chloro-4-methylthiazole.

Synthesis & Manufacturing Workflow

The most robust synthetic route involves the Sandmeyer reaction starting from the corresponding amino-thiazole. This pathway ensures regioselectivity and high yields.

Protocol: Sandmeyer Transformation

-

Starting Material: Methyl 2-amino-4-thiazolecarboxylate.

-

Diazotization: The amine is treated with sodium nitrite (

) in concentrated HCl or alkyl nitrites (e.g., -

Substitution: Copper(II) chloride (

) is introduced as the chloride source and radical mediator. -

Workup: Quenching with water, extraction with ethyl acetate, and recrystallization from ethanol/water.

Figure 1: Step-wise synthesis via the Sandmeyer reaction pathway.

Reactivity Profile & Applications

Methyl 2-chloro-4-thiazolecarboxylate acts as a bifunctional electrophile . The reactivity is dictated by the "hard" carbonyl electrophile and the "soft" aromatic carbon electrophile at C2.

A. Nucleophilic Aromatic Substitution (S_NAr)

The C2-Cl bond is highly activated. Nucleophiles (amines, thiols, alkoxides) readily displace the chloride.

-

Mechanism:[1][2] Addition-Elimination.[1] The intermediate Meisenheimer-like complex is stabilized by the electron-withdrawing ester at C4 and the ring nitrogen.

-

Application: Synthesis of 2-aminothiazole libraries for kinase inhibition.

B. Ester Manipulations

The C4-methyl ester undergoes standard acyl substitutions.

-

Hydrolysis: LiOH/THF/Water yields the free acid (2-chloro-4-thiazolecarboxylic acid).

-

Reduction:

or -

Amidation: Direct reaction with amines (often requires higher temps or Lewis acids) yields amides.

Figure 2: Divergent reactivity pathways available for medicinal chemistry optimization.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

- ~8.15 ppm (s, 1H, C5-H ): The aromatic proton is deshielded by the ester and Cl.

- ~3.95 ppm (s, 3H, COO-CH₃ ): Characteristic methyl ester singlet.

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected peaks at ~161 ppm (C=O), ~153 ppm (C2-Cl), ~145 ppm (C4), ~128 ppm (C5), ~52 ppm (OCH₃).

-

-

Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion

(³⁵Cl) and

-

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Xi).[3]

-

GHS Statements:

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (

) to prevent slow hydrolysis of the ester.

References

-

ChemicalBook. (2025). Methyl 2-chloro-4-thiazolecarboxylate Properties and Safety. Retrieved from

-

Alchem Pharmtech. (2025). Technical Data Sheet: CAS 850429-61-7.[] Retrieved from

-

PubChem. (2025).[4] Compound Summary: 2-Chloro-4-methylthiazole (Analogous Reactivity). National Library of Medicine. Retrieved from

-

Boc Sciences. (2025). Methyl 2-chlorothiazole-4-carboxylate Product Information. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 850429-61-7,METHYL 2-CHLORO-4-THIAZOLECARBOXYLATE [lookchemicals.com]

- 4. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of thiazole ring in medicinal chemistry

The Thiazole Scaffold: A Linchpin in Modern Medicinal Chemistry

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged structure" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics (e.g., Dasatinib , Ritonavir , Meloxicam ) stems from its unique physicochemical versatility. It serves not merely as a linker, but as a critical pharmacophore capable of modulating lipophilicity, engaging in specific

Part 1: Physicochemical Architecture[1]

The thiazole ring (

Electronic Distribution & Basicity

-

Aromaticity: Thiazole possesses significant dienic character. The sulfur atom donates a lone pair to the

-system, while the nitrogen atom withdraws electron density. -

Basicity (

): The N3 nitrogen is weakly basic compared to pyridine ( -

Acidity: The C2 proton is relatively acidic (

), allowing for lithiation and subsequent functionalization, a key synthetic advantage.

The Sulfur -Hole Interaction

Unlike oxygen or nitrogen, the sulfur atom in thiazole is polarizable and exhibits a positive electrostatic potential region (the

-

Mechanism: This

-hole allows sulfur to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygens) in protein targets. -

Impact: These chalcogen bonds can be as strong as weak hydrogen bonds, stabilizing ligand conformation and enhancing potency.

Part 2: Synthetic Architecture

The construction of the thiazole core must be robust and scalable. The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and the availability of starting materials.

Protocol: Hantzsch Thiazole Synthesis

Reaction Type: Condensation / Cyclization

Reagents:

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 1.0 eq of thioamide in ethanol/refluxing solvent.

-

Addition: Add 1.0 eq of

-haloketone (e.g., -

Cyclization: Heat to reflux for 2–4 hours. The sulfur atom performs a nucleophilic attack on the

-carbon of the haloketone ( -

Dehydration: The resulting intermediate undergoes intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by loss of water (dehydration) to aromatize the ring.

-

Workup: Cool, neutralize with

(if amine salt forms), and recrystallize.

Caption: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration to form the aromatic thiazole core.

Part 3: Therapeutic Utility & Target Engagement

The thiazole ring is not a passive scaffold; it actively drives binding affinity and selectivity.

Case Study 1: Dasatinib (Kinase Inhibitor)

Target: BCR-ABL / SRC Kinase Role of Thiazole: [1]

-

Hinge Binding: The aminothiazole moiety is the critical pharmacophore. The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of Met318 (in ABL kinase), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Thr315 .

-

Selectivity: The steric profile of the thiazole ring allows it to fit into the ATP-binding pocket of the active kinase conformation (DFG-in), distinguishing it from other inhibitors like Imatinib.

Case Study 2: Ritonavir (CYP3A4 Inhibitor/Booster)

Target: HIV Protease & Cytochrome P450 3A4 Role of Thiazole:

-

Mechanism-Based Inactivation: Ritonavir contains two thiazole rings.[2] It acts as a Type II ligand where the thiazole nitrogen coordinates directly to the heme iron of CYP3A4.[3][4]

-

Metabolic Suicide: The isopropyl-thiazole moiety is oxidized to a reactive intermediate (likely a sulfoxide or epoxide) which covalently modifies the CYP3A4 apoprotein (specifically Lys257 ), irreversibly inactivating the enzyme. This "boosting" effect increases the plasma half-life of co-administered drugs.

| Drug | Indication | Thiazole Function | Key Interaction |

| Dasatinib | CML (Leukemia) | Pharmacophore (Hinge Binder) | H-bond to Met318 (ABL) |

| Ritonavir | HIV / PK Booster | CYP3A4 Inactivator | Heme coordination / Covalent binding |

| Meloxicam | Inflammation | Bioisostere | Binding to COX-2 hydrophobic channel |

| Cefixime | Bacterial Infection | Stability Enhancer | Aminothiazole oxime stabilizes |

Part 4: Metabolic Liabilities & Structural Optimization

While potent, the thiazole ring carries metabolic risks. The C4-C5 double bond is electron-rich and susceptible to oxidative metabolism by CYPs.

Bioactivation Pathways[6][7]

-

Epoxidation: CYP450s can epoxidize the C4-C5 bond. The resulting epoxide is highly electrophilic and can ring-open to form reactive

-thioketo-imines, leading to hepatotoxicity (structural alert). -

S-Oxidation: Oxidation of the sulfur atom to sulfoxide/sulfone.

-

N-Oxidation: Less common due to low basicity but possible.

Optimization Strategy (SAR)

To mitigate toxicity, medicinal chemists block the metabolically labile sites (C4/C5).

-

Blocking: Substitution at C5 (e.g., with a methyl or halogen) prevents epoxidation.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWG) reduces the electron density of the ring, making it less prone to oxidation.

Caption: Metabolic decision tree: Substitution at the C5 position is critical to prevent the formation of toxic epoxide intermediates.

References

-

Thiazole-Based Compounds in Medicinal Chemistry (2024 Review) Source: World Journal of Pharmaceutical Research 5

-

Structure and Mechanism of CYP3A4 Inhibition by Ritonavir Source: PNAS (Sevrioukova & Poulos, 2010) 4

-

Crystal Structure of Dasatinib Bound to ABL Kinase Source: RCSB Protein Data Bank (2GQG) 6

-

Reactive Metabolites from Thiazole-Containing Drugs Source: Chemical Research in Toxicology (2021) 7[7]

-

Hantzsch Thiazole Synthesis Mechanism Source: SynArchive 8

Sources

- 1. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. rcsb.org [rcsb.org]

- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

Technical Guide: Discovery of Novel Thiazole-Based Antimicrobial Agents

Abstract

This technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel thiazole-based antimicrobial agents. Targeted at medicinal chemists and drug discovery scientists, this document moves beyond basic methodology to explore the causal relationships between thiazole pharmacophores and their bactericidal mechanisms (DNA gyrase inhibition, cell wall disruption). It includes self-validating protocols for chemical synthesis and preclinical testing, supported by recent field data (2024–2025) and authoritative references.

Introduction: The Thiazole Scaffold in the AMR Crisis

Antimicrobial resistance (AMR) is projected to cause 10 million deaths annually by 2050. The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity. Unlike aliphatic linkers, the aromatic thiazole ring offers rigid directionality for substituents, facilitating pi-pi stacking interactions within the binding pockets of bacterial enzymes like DNA gyrase B and MurB.

Key Advantages:

-

Metabolic Stability: Resistance to oxidative degradation compared to furan or thiophene analogs.

-

Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, while the sulfur (S1) can participate in non-covalent interactions.

-

Broad Spectrum: Efficacy against Gram-positive (e.g., MRSA, VRE) and Gram-negative pathogens.

Rational Design & Structure-Activity Relationship (SAR)

Successful ligand design requires precise modification of the thiazole core. The following SAR insights are synthesized from recent high-potency analogs.

SAR Optimization Table

| Position | Preferred Substituent | Mechanistic Rationale |

| C2 (Amino/Hydrazone) | Hydrazone (-CH=N-NH-), Amides (-NH-CO-R) | Provides a "linker" flexibility to reach deep hydrophobic pockets; Hydrazones form H-bonds with Asp73 in DNA gyrase. |

| C4 (Aryl/Heteroaryl) | 4-Fluorophenyl, 4-Chlorophenyl, Coumarin | Electron-withdrawing groups (EWGs) enhance lipophilicity and cell membrane permeability. Coumarin hybrids show dual-targeting capability. |

| C5 (H/Halogen) | Hydrogen, Chlorine, Methyl | Small hydrophobic groups prevent steric clash within the enzyme active site. C5-unsubstituted analogs often show superior docking scores. |

Chemical Synthesis: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and adaptability. Below is an optimized, self-validating protocol for synthesizing 2,4-disubstituted thiazoles.

Optimized Hantzsch Synthesis Workflow

Reaction: Condensation of

Step-by-Step Protocol:

-

Reagent Prep: Dissolve 1.0 equivalent of the thioamide (e.g., thiourea for 2-aminothiazoles) in absolute ethanol (0.1 M concentration).

-

Addition: Add 1.0 equivalent of the appropriate

-bromoacetophenone dropwise at room temperature.-

Causality: Dropwise addition prevents localized overheating and dimerization side products.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The disappearance of the starting

-haloketone spot confirms completion.

-

-

Work-up: Cool to room temperature. If the product precipitates as a hydrobromide salt, filter directly. If not, neutralize with 10% NaHCO₃ to precipitate the free base.

-

Purification: Recrystallize from ethanol/DMF mixtures.

Synthesis Pathway Visualization

The following diagram illustrates the mechanistic flow from reagents to the final bioactive scaffold.

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis, highlighting the critical cyclization and aromatization steps.[1][2]

Mechanism of Action (MOA)

Novel thiazoles do not rely on a single target, reducing the likelihood of rapid resistance development.

Primary Targets

-

DNA Gyrase (GyrB subunit): Thiazoles compete with ATP for the binding site on the GyrB subunit, preventing the energy-dependent introduction of negative supercoils into DNA.

-

MurB Inhibition: Inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) disrupts peptidoglycan biosynthesis, leading to cell lysis.

-

FtsZ Polymerization: Some 2-aminothiazoles inhibit the polymerization of FtsZ, a tubulin-homolog essential for bacterial cell division (Z-ring formation).

MOA Signaling Pathway

Figure 2: Multi-target mechanism of action for thiazole derivatives, leading to systemic bacterial failure.

Preclinical Evaluation Protocol

To ensure data integrity and reproducibility, the following biological assays must be performed.

Minimum Inhibitory Concentration (MIC) - Resazurin Microtiter Assay

This colorimetric assay is superior to visual turbidity because it quantifies metabolic activity, reducing subjective error.

Protocol:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Plate Setup: In a 96-well plate, dispense 100 µL of Mueller-Hinton Broth (MHB).

-

Dilution: Perform serial 2-fold dilutions of the thiazole compound (Range: 512 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Visualization: Add 30 µL of 0.015% Resazurin sodium solution. Incubate for 2–4 hours.

-

Interpretation:Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin to resorufin).

-

Self-Validation: Include a positive control (Ciprofloxacin) and a sterility control (MHB only).

-

Time-Kill Kinetics

Determines if the agent is bacteriostatic or bactericidal.

-

Method: Expose bacteria to

MIC of the compound.[3] Aliquot samples at 0, 2, 4, 8, and 24 hours. Plate on agar and count colonies. -

Criteria: A

reduction in CFU/mL indicates bactericidal activity.[3]

References

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

-

Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

-

Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS ONE. [Link][3]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry. [Link]

Sources

initial screening of "Methyl 2-chloro-4-thiazolecarboxylate" derivatives

Technical Guide: Initial Screening & Derivatization of Methyl 2-chloro-4-thiazolecarboxylate

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate is a high-value pharmacophore scaffold, particularly privileged in the discovery of Type II kinase inhibitors (e.g., c-Met, VEGFR) and antimicrobial agents (DNA gyrase inhibitors). Its structural utility lies in its bifunctional reactivity: the electrophilic C2-chlorine allows for nucleophilic aromatic substitution (

This guide outlines a self-validating workflow for the initial screening of this scaffold, covering library generation, physical characterization, and biological assay protocols.

The Scaffold Architecture & Reactivity

The thiazole ring is aromatic but electron-deficient, making the C2 position highly reactive toward nucleophiles. The C4-carboxylate mimics the peptide bond geometry found in many endogenous substrates.

Reactivity Profile:

-

C2-Position (Chlorine): The "Warhead" or "Hinge Binder." The chlorine atom is a good leaving group. Displacement with aromatic amines or thiols is the primary method for introducing diversity.

-

C4-Position (Ester): The "Tail" or "Solubilizing Region." Hydrolysis to the acid followed by amide coupling allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) or lipophilic tails to tune ADMET properties.

Expert Insight: Synthesis of the Core

If the specific methyl 2-chloro-4-thiazolecarboxylate is unavailable, it is best synthesized via a modified Hantzsch synthesis followed by a Sandmeyer-type reaction .

-

Cyclization: React thiourea with methyl 3-chloro-2-oxopropanoate (or methyl dichloroacetate/aldehyde equivalents) to form Methyl 2-amino-4-thiazolecarboxylate.

-

Sandmeyer Conversion: Convert the 2-amino group to 2-chloro using

-butyl nitrite and Copper(II) chloride (

Library Generation Strategy (The "Make")

To maximize screening efficiency, employ a Divergent Synthesis Strategy .

Workflow Diagram: Divergent Synthesis

Caption: Divergent synthesis pathways allowing independent optimization of the C2 "hinge-binding" and C4 "solvent-exposed" regions.

Protocol A: Displacement at C2

-

Reagents: 1.0 eq Scaffold, 1.2 eq Aromatic Amine, 2.0 eq DIPEA (or

). -

Solvent: DMF or DMSO (High boiling point required).

-

Conditions: Heat to 80–100°C for 4–12 hours.

-

Purification: Precipitation with water is often sufficient due to the lipophilicity of the product.

-

Validation: Monitor disappearance of the C2-Cl signal in LCMS.

Physical Characterization (The "Check")

Before biological screening, you must validate the physical behavior of the derivatives. Thiazole esters are notoriously lipophilic, leading to false negatives in aqueous assays (precipitation).

Table 1: Solubility & Stability Thresholds

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| DMSO Solubility | Visual/Turbidimetry | > 10 mM (Clear solution) |

| Aqueous Solubility | PBS (pH 7.4) dilution | > 50 µM (No precipitation) |

| Plasma Stability | Incubation (Human/Mouse) |

Protocol: Kinetic Solubility Assay

-

Prepare a 10 mM stock in 100% DMSO.

-

Spike into PBS (pH 7.4) to reach final concentrations of 10, 50, and 100 µM (Final DMSO < 1%).

-

Incubate for 2 hours at room temperature with shaking.

-

Filter (0.45 µm) and analyze filtrate via HPLC-UV.

-

Pass: >80% recovery compared to acetonitrile standard.

In Vitro Screening Protocols (The "Test")

A. Primary Screen: Kinase Inhibition (c-Met Example)

Thiazole-4-carboxylates are privileged scaffolds for c-Met and VEGFR inhibition [2].

-

Assay Type: ADP-Glo™ or LanthaScreen™ (FRET).

-

Concentration: Single-point screen at 10 µM.

-

Control: Staurosporine (Positive), DMSO only (Negative).

-

Threshold: Hits defined as >50% inhibition at 10 µM.

B. Secondary Screen: Antimicrobial (MIC)

-

Target: Bacterial DNA Gyrase B (GyrB) often binds thiazoles.

-

Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Method: Broth microdilution in 96-well plates.

-

Readout: Optical Density (

) after 18–24h.

Screening Cascade Diagram

Caption: A funnel-based screening cascade designed to eliminate false positives (solubility artifacts) early.

Data Analysis & SAR Trends

When analyzing "Hit" data from this scaffold, look for these established Structure-Activity Relationships (SAR):

-

The "2-Amino" Effect: Replacing the 2-Cl with an aromatic amine (e.g., 2-aminopyridine or aniline) typically increases potency against kinases by forming a key hydrogen bond with the hinge region [3].

-

Lipophilicity Balance: If the C4-methyl ester is too labile or lipophilic, hydrolyze it to the acid and couple with morpholine or N-methylpiperazine . This often retains potency while solving solubility issues [4].

-

Steric Clashes: Large substituents at C2 may clash with the gatekeeper residue in kinases; explore smaller 5-membered heterocycles (pyrazoles, imidazoles) if 6-membered rings lose activity.

References

-

Sandmeyer Conversion of Aminothiazoles: Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Source: National Institutes of Health (NIH) / J Org Chem. URL:[Link]

-

c-Met Kinase Inhibition: Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Antimicrobial & Anticancer Activity: Title: Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives.[1] Source: EXCLI Journal.[1] URL:[Link]

Sources

literature review of 2-chloro-4-thiazolecarboxylate synthesis

This technical guide details the synthesis of Ethyl 2-chloro-4-thiazolecarboxylate (CAS: 5198-87-8), a critical pharmacophore in the development of kinase inhibitors and metabolic modulators.

Executive Summary

The 2-chloro-4-thiazolecarboxylate scaffold is a versatile electrophile. The chlorine atom at the C2 position is highly activated for nucleophilic aromatic substitution (

This guide prioritizes a two-step scalable protocol :

-

Hantzsch Thiazole Synthesis: Constructing the thiazole core.

-

Non-Aqueous Sandmeyer Reaction: Converting the C2-amine to a C2-chloride.

While classical aqueous Sandmeyer conditions (NaNO

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into commercially available precursors. The logic follows a disconnection of the C2-Cl bond back to an amine, and subsequent disassembly of the heterocyclic ring.

Figure 1: Retrosynthetic logic flow. The pathway leverages the high availability of ethyl bromopyruvate to establish the C4-carboxylate regiochemistry.

Step 1: The Hantzsch Thiazole Synthesis

The formation of the thiazole ring is achieved by condensing an

Reaction Scheme

Experimental Protocol

Objective: Synthesis of Ethyl 2-aminothiazole-4-carboxylate hydrobromide.

-

Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Solvation: Charge the flask with Thiourea (7.61 g, 100 mmol) and absolute Ethanol (100 mL). Stir to create a suspension.

-

Addition: Add Ethyl Bromopyruvate (19.5 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <40°C during addition.

-

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

The hydrobromide salt often precipitates directly. Filter the solid.[1][2]

-

Neutralization (Critical): Suspend the salt in water and adjust pH to ~8 using saturated NaHCO

. The free base will precipitate. -

Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

-

Yield Target: 85–95% (Off-white solid).

Mechanistic Insight: The sulfur atom of thiourea acts as a nucleophile, displacing the bromide. The resulting intermediate undergoes rapid intramolecular condensation with the ketone carbonyl to close the ring.

Step 2: The Modified Sandmeyer Reaction (Chlorination)

Converting the 2-amino group to a 2-chloro group is the most challenging step. Heteroaryl diazonium salts are prone to hydrolysis (forming the 2-hydroxy impurity) or violent decomposition. We utilize tert-butyl nitrite (

Reaction Scheme

Experimental Protocol

Objective: Conversion to Ethyl 2-chloro-4-thiazolecarboxylate.

-

Reagent Prep: In a 500 mL flask under Nitrogen atmosphere, suspend CuCl

(16.1 g, 120 mmol, 1.2 eq) in anhydrous Acetonitrile (MeCN, 200 mL). -

Activation: Add tert-Butyl Nitrite (15.5 g, 150 mmol, 1.5 eq) to the copper suspension. The mixture may turn dark green/black.

-

Addition: Add Ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) portion-wise over 20 minutes.

-

Caution: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

-

-

Reaction: Heat the mixture to 60–65°C for 1–2 hours.

-

Quenching:

-

Purification:

-

Wash combined organics with brine, dry over MgSO

, and concentrate. -

Recrystallization: Purify the crude solid from hot Hexane/EtOH or via silica gel chromatography (10% EtOAc/Hexane).

-

-

Yield Target: 65–75% (White to pale yellow crystalline solid).

Process Control & Troubleshooting

| Parameter | Standard | Deviation Consequence |

| Solvent Water Content | < 0.1% (Karl Fischer) | High water leads to hydrolysis (2-hydroxy impurity). |

| Temperature | 60–65°C | >80°C risks rapid diazonium decomposition (explosion hazard). |

| Addition Rate | Slow/Portion-wise | Fast addition causes uncontrollable foaming ( |

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Operational workflow for the 2-step synthesis emphasizing the isolation of the free base intermediate.

References

-

Hantzsch Thiazole Synthesis (General Mechanism)

- Source: Organic Syntheses, Coll. Vol. 3, p. 332 (1955).

- Context: Foundational methodology for thiazole construction using alpha-halo ketones.

-

Optimized Sandmeyer for Heterocycles (Doyle's Conditions)

- Title: Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides.

- Source: Doyle, M. P., et al. Journal of Organic Chemistry, 42(14), 2426–2430 (1977).

- Context: Establishes the use of t-BuONO/CuCl2 for converting amines to chlorides in non-aqueous media, crucial for preventing hydrolysis in thiazoles.

-

Specific Synthesis of Ethyl 2-chloro-4-thiazolecarboxylate

- Title: Synthesis and antitumor activity of 2-substituted-4-thiazolecarboxyl

- Source:Journal of Medicinal Chemistry, various p

- Context: Confirms the utility of the ethyl bromopyruvate route for the 4-carboxyl

-

Safety in Diazonium Chemistry

-

Title: Safety of Diazonium Salts.[4]

- Source:Organic Process Research & Development.

- Context: Guidelines for handling exothermic nitrogen-releasing reactions.

-

Sources

An In-depth Technical Guide to Methyl 2-chloro-4-thiazolecarboxylate and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 2-chloro-4-thiazolecarboxylate, a versatile heterocyclic building block, and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, reactivity, and burgeoning therapeutic applications of this important class of compounds, grounding the discussion in established chemical principles and contemporary research.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[2] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Methyl 2-chloro-4-thiazolecarboxylate serves as a key intermediate in the synthesis of a diverse array of these biologically active molecules, owing to its reactive sites that allow for facile structural modifications.[3]

Synthesis of Methyl 2-chloro-4-thiazolecarboxylate: A Mechanistic Perspective

The synthesis of Methyl 2-chloro-4-thiazolecarboxylate is a multi-step process that relies on fundamental organic reactions. A common and efficient route begins with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 2-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-thiazolecarboxylate Precursor

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[4] In the context of our target molecule, this translates to the condensation of an appropriate α-haloester with thiourea. This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[4]

Experimental Protocol: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

-

Reaction Setup: To a solution of methyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system like ethanol/water, to yield Methyl 2-amino-4-thiazolecarboxylate as a solid.

Step 2: Sandmeyer Reaction for Chlorination

The conversion of the 2-amino group to a 2-chloro substituent is achieved through a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the copper(I) chloride-catalyzed substitution of the diazonium group with a chloride ion. The diazonium salt intermediate is highly reactive, and the evolution of nitrogen gas drives the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-chloro-4-thiazolecarboxylate

-

Diazotization: Methyl 2-amino-4-thiazolecarboxylate (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (catalytic amount) in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution.

-

Work-up and Isolation: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by column chromatography to yield Methyl 2-chloro-4-thiazolecarboxylate.

Physicochemical Properties and Spectroscopic Data

Table 1: Representative Spectroscopic Data for Thiazole Carboxylate Analogs

| Spectroscopic Technique | Methyl 2-amino-4-thiazolecarboxylate[5][6] | Ethyl 2-amino-4-methylthiazole-5-carboxylate[7] |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.45 (s, 1H, H-5), 7.20 (br s, 2H, NH₂), 3.70 (s, 3H, OCH₃) | 7.60 (s, 2H, NH₂), 4.15 (q, 2H, OCH₂CH₃), 2.40 (s, 3H, CH₃), 1.25 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (C=O), 162.0 (C-2), 145.0 (C-4), 110.0 (C-5), 51.0 (OCH₃) | 169.0 (C=O), 163.0 (C-2), 158.0 (C-4), 115.0 (C-5), 60.0 (OCH₂), 16.0 (CH₃), 14.0 (CH₃) |

| IR (cm⁻¹) | ~3400-3200 (N-H str.), ~1710 (C=O str.), ~1620 (C=N str.) | ~3400-3250 (N-H str.), ~1700 (C=O str.), ~1610 (C=N str.) |

| Mass Spec. (m/z) | 158 (M⁺) | 186 (M⁺) |

Note: The data presented are for analogous compounds and should be used as a reference for the expected spectral features of Methyl 2-chloro-4-thiazolecarboxylate.

Reactivity and Synthetic Utility of the 2-Chloro Group

The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromatic system, which can stabilize the Meisenheimer-like intermediate formed during the reaction. This makes Methyl 2-chloro-4-thiazolecarboxylate a valuable precursor for introducing a wide range of functionalities at the C2 position.

General Protocol for Nucleophilic Aromatic Substitution

-

Reaction Setup: In a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol), dissolve Methyl 2-chloro-4-thiazolecarboxylate (1 equivalent) and the desired nucleophile (1-1.5 equivalents). A base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile.

-

Reaction Conditions: The reaction mixture is typically heated for several hours to overnight, with the temperature depending on the nucleophilicity of the attacking species.

-

Work-up and Isolation: After cooling, the reaction mixture is usually poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Biologically Active Analogs and Therapeutic Applications

The derivatization of the Methyl 2-chloro-4-thiazolecarboxylate core has led to the discovery of numerous compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Agents

Thiazole derivatives have been extensively investigated as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[8] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. For instance, some 2-substituted thiazole-4-carboxylate analogs have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways.[9]

Table 2: Anticancer Activity of Selected Thiazole Analogs

| Compound Class | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Moderate to high | [10] |

| 2-Substituted-aminothiazole-4-carboxylates | 60 human tumor cell lines | Potential anticancer activity | [11] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Not specified | Enhanced polyploidy and mitotic failure |

The presence of a chlorophenyl group in some thiazole derivatives has been shown to enhance cytotoxic activity by improving cell membrane penetration and disrupting critical signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibitors

The thiazole scaffold is also a key feature in the design of various enzyme inhibitors. For example, 2-aminothiazole derivatives have been identified as inhibitors of carbonic anhydrase and cholinesterases, enzymes implicated in various pathological conditions. The ability of the thiazole ring to participate in hydrogen bonding and other interactions within the active site of an enzyme is crucial for its inhibitory activity.

Conclusion and Future Perspectives

Methyl 2-chloro-4-thiazolecarboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse libraries of thiazole-containing compounds. The demonstrated biological activities of its analogs, particularly in the realm of anticancer and enzyme inhibition, underscore the continued importance of this scaffold in drug discovery. Future research will likely focus on the development of more selective and potent analogs through detailed structure-activity relationship studies and computational modeling, further expanding the therapeutic potential of this remarkable heterocyclic core.

References

- Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

Al-Ostoot, F. H., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1449. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]

-

Al-Warhi, T., et al. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE2023 , 18(8), e0289741. Available at: [Link]

-

Khabnadideh, S., et al. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Russian Journal of General Chemistry2004 , 74, 1293–1297. Available at: [Link]

-

Taha, M., et al. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules2021 , 26(17), 5291. Available at: [Link]

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Sharma, V., et al. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Frontiers in Pharmacology2023 , 14, 1245894. Available at: [Link]

-

Al-Balas, Q., et al. Synthesis of the 2-aminothiazole-4-carboxylate analogues... ResearchGate2009 . Available at: [Link]

-

Cai, W.-X., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences2016 , 6(1), 10. Available at: [Link]

-

Cai, W.-X., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate2016 . Available at: [Link]

-

Reva, I., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules2020 , 25(21), 5098. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]

-

Blanchard, S., et al. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Bioorganic & Medicinal Chemistry Letters2014 , 24(2), 548-552. Available at: [Link]

-

Reva, I. D., et al. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE2017 . Available at: [Link]

-

Ghorab, M. M., et al. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie2000 , 333(10), 345-349. Available at: [Link]

-

Lombardo, L. J., et al. 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry2004 , 47(27), 6658-6661. Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Sharma, K. C., et al. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry2001 , 13(4), 1471-1474. Available at: [Link]

Sources

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Thiazole Nucleus: A Theoretical & Experimental Technical Guide

Executive Summary

The thiazole nucleus (

Part 1: Computational Framework & Electronic Structure

Level of Theory

For small heterocyclic systems like thiazole, Density Functional Theory (DFT) is the industry standard due to its balance of computational cost and accuracy.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the most widely cited functional for predicting geometry and vibrational frequencies of thiazoles. However, for studies involving non-covalent interactions (e.g., docking preparation or dimer stability), M06-2X or

B97X-D are recommended to account for dispersion forces. -

Basis Set: The 6-311++G(d,p) split-valence triple-zeta basis set is the "Gold Standard" for this nucleus. The diffuse functions (++) are critical for describing the lone pairs on Nitrogen and Sulfur, which are essential for predicting hydrogen bonding in biological targets.

Aromaticity & Stability

Thiazole is aromatic, characterized by a planar geometry and a delocalized

-

NICS (Nucleus-Independent Chemical Shift): To quantify aromaticity, calculate NICS(0) and NICS(1) values. A negative NICS value (typically around -13 to -14 ppm for thiazole) confirms diatropic ring currents and aromatic character.

-

Frontier Molecular Orbitals (FMO): The energy gap (

) is a direct measure of chemical hardness (-

HOMO: Located primarily on the Sulfur atom (p-orbitals) and the C=C bond.

-

LUMO: Delocalized over the C-N bond, indicating susceptibility to nucleophilic attack.

-

Computational Workflow Diagram

The following diagram outlines the standard protocol for theoretical characterization.

Figure 1: Standard DFT workflow for characterizing the thiazole nucleus. Note the critical check for imaginary frequencies to ensure a true local minimum.

Part 2: Reactivity Descriptors & Causality

Global & Local Reactivity

To design derivatives effectively, one must understand where the nucleus reacts. We utilize Fukui Functions to predict active sites.[2]

| Descriptor | Symbol | Physical Meaning | Thiazole Characteristic |

| Chemical Hardness | Resistance to charge transfer | High | |

| Electrophilicity | Propensity to accept electrons | High | |

| Fukui (+) ( | -- | Nucleophilic Attack Site | C2 Position: The carbon between S and N is electron-deficient. |

| Fukui (-) ( | -- | Electrophilic Attack Site | C5 Position: The carbon adjacent to Sulfur is electron-rich. |

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface reveals the "lock-and-key" features for drug binding:

-

Negative Regions (Red): Concentrated on the Nitrogen atom (lone pair). This is the primary Hydrogen Bond Acceptor (HBA) site.

-

Positive Regions (Blue): Concentrated on the ring hydrogens and the Sulfur atom (due to

-orbital participation). These are Hydrogen Bond Donor (HBD) interaction points.

Part 3: Experimental Validation (The Hantzsch Protocol)

Theoretical predictions of stability must be validated by synthesis. The Hantzsch Thiazole Synthesis is the most robust method to validate the formation of the thiazole core.

Mechanism & Causality

The reaction involves the condensation of an

-

Nucleophilic Attack: Sulfur attacks the

-carbon (SN2). -

Cyclization: Nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization (the driving force of the reaction).

Laboratory Protocol

-

Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 2-bromoacetophenone in ethanol (0.5 M concentration).

-

Add thiourea slowly with stirring.

-

Reflux for 2–4 hours. Note: Completion is monitored by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.[3]

-

Neutralize with 10%

to liberate the free base. -

Recrystallize from ethanol/water.

-

Mechanistic Visualization

Figure 2: The Hantzsch synthesis pathway.[3] The dehydration step is thermodynamically driven by the formation of the aromatic thiazole ring.

Part 4: Pharmacological Application (Docking)

Molecular Docking Strategy

Theoretical studies often culminate in predicting biological activity. Thiazoles are potent inhibitors of DNA Gyrase (antibacterial) and SARS-CoV-2 Mpro (antiviral).

-

Software: AutoDock Vina or GOLD.

-

Protocol:

-

Ligand Prep: Optimize ligand geometry using DFT (B3LYP/6-31G*) to ensure correct bond lengths before docking.

-

Protein Prep: Remove water molecules (unless structural), add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., active site residues His41/Cys145 for Mpro).

-

Scoring: A binding affinity

kcal/mol is generally considered a "hit" for thiazole derivatives.

-

Interaction Logic

The thiazole Nitrogen (N3) typically acts as a hydrogen bond acceptor for backbone NH groups in the protein active site, while substituents at C2 (e.g., -NH2) act as donors.

References

-

Design, synthesis, and evaluation of the antimicrobial activity of new heteroaryl (aryl) thiazole derivatives. Antibiotics (Basel). (2022).[4] [Link][4]

-

DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules. (2012). [Link]

-

Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New Thiazole Clubbed Pyridine Scaffolds. Molecules. (2022). [Link]

-

Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]

-

Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. (2026). [Link]

Sources

Methodological & Application

synthesis of "Methyl 2-chloro-4-thiazolecarboxylate" from ethyl 2-chloro-4-thiazolecarboxylate

Application Note: Chemoselective Transesterification of Ethyl 2-chloro-4-thiazolecarboxylate

Executive Summary

This protocol details the synthesis of Methyl 2-chloro-4-thiazolecarboxylate via the transesterification of its ethyl analog. While transesterification is a routine organic transformation, this specific substrate presents a critical chemoselectivity challenge: the 2-chloro substituent on the thiazole ring is highly susceptible to nucleophilic aromatic substitution (

To preserve the C-Cl bond, this guide rejects standard base-catalyzed methods (e.g.,

Scientific Rationale & Mechanistic Analysis

The Chemoselectivity Challenge

The thiazole ring is electron-deficient, making the C2 position highly electrophilic. In the presence of strong alkoxides (e.g., Sodium Methoxide), two competing pathways exist:

-

Pathway A (Desired): Attack at the carbonyl carbon (Transesterification).

-

Pathway B (Undesired): Attack at the C2 carbon (

), displacing chloride to form Methyl 2-methoxy-4-thiazolecarboxylate .

Literature confirms that reaction of 2-chloro-5-nitrothiazole (and similar electron-deficient thiazoles) with methoxide yields the methoxy-ether product almost exclusively at equimolar concentrations . Therefore, acid catalysis is mandatory to protonate the carbonyl oxygen, increasing its electrophilicity relative to the C2-position, thereby directing nucleophilic attack solely to the ester function.

Reaction Scheme & Pathway Logic

Figure 1: Chemoselectivity map. Acidic conditions (Green path) prevent the

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Ethyl 2-chloro-4-thiazolecarboxylate | Substrate | 1.0 | Limiting Reagent |

| Methanol (Anhydrous) | Solvent/Reactant | 40-50 vol | Large excess drives equilibrium |

| Sulfuric Acid ( | Catalyst | 0.5 - 1.0 | Acts as dehydrating agent & catalyst |

| Sodium Bicarbonate ( | Quench | N/A | Saturated aqueous solution |

| Ethyl Acetate / DCM | Extraction | N/A | Solvent for workup |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask (RBF) with Ethyl 2-chloro-4-thiazolecarboxylate (1.0 eq).

-

Add Anhydrous Methanol (0.2 M concentration relative to substrate). Note: Methanol acts as both solvent and reactant.

-

Cool the solution to 0°C using an ice bath.

-

Dropwise, add concentrated

(0.5 eq). Caution: Exothermic.

Step 2: Reflux & Monitoring

-

Fit the RBF with a reflux condenser and drying tube (calcium chloride or nitrogen line).

-

Heat to Reflux (65°C) for 6–12 hours.

-

Process Control (TLC/HPLC): Monitor consumption of starting material.

-

TLC System: 20% EtOAc in Hexanes.

-

Observation: The methyl ester typically runs slightly lower or has a distinct Rf compared to the ethyl ester.

-

Validation: If conversion stalls <90%, add fresh MeOH to shift equilibrium (Le Chatelier’s principle).

-

Step 3: Workup & Isolation

-

Cool reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove ~80% of Methanol.

-

Pour the residue slowly into ice-cold saturated

solution. Caution: Gas evolution ( -

Extract with Dichloromethane (DCM) (

volumes). -

Wash combined organic layers with Brine.

-

Dry over anhydrous

, filter, and concentrate.

Step 4: Purification

-

Crude Product: Usually obtained as an off-white solid.

-

Recrystallization: If purity is <98%, recrystallize from minimal hot Methanol or Hexane/EtOAc mixture .

Process Validation & Quality Control

To ensure the protocol was successful, you must validate two features: the Loss of the Ethyl group and the Retention of the Chlorine .

NMR Interpretation Guide

| Feature | Ethyl Ester (Starting Material) | Methyl Ester (Product) |

| Alkoxy Protons | Quartet (~4.4 ppm, 2H)Triplet (~1.4 ppm, 3H) | Singlet (~3.9 ppm, 3H) |

| Thiazole C5-H | Singlet (~8.1 ppm) | Singlet (~8.1–8.2 ppm) |

| Impurity Check | If 2-methoxy impurity forms: Look for a second methyl singlet shifted upfield or changes in the aromatic region. |

Workup Logic Diagram

Figure 2: Workup workflow designed to neutralize acid catalyst and isolate the lipophilic ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Equilibrium limitation (Water presence). | Use Anhydrous MeOH. Add molecular sieves (3Å) to the reaction flask to trap water produced. |

| Side Product Formation | Temperature too high or contaminated reagents. | Ensure strict temperature control (65°C). Verify MeOH is free of sodium methoxide traces. |

| Hydrolysis (Acid) | Incomplete quenching or water in workup. | Ensure rapid extraction after quenching. Do not leave product in acidic aqueous phase for extended periods. |

References

-

Al-Shammari, B. (2013). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. Journal of Chemical Engineering & Process Technology. Link

-

Beier, C. et al. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US Patent 7,932,386 B2. Link

-

Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207. Link

-

Organic Chemistry Portal. Fischer Esterification: Mechanisms and Conditions.Link

protocol for nucleophilic substitution on "Methyl 2-chloro-4-thiazolecarboxylate"

Application Note: Optimized Strategies for

Executive Summary

Methyl 2-chloro-4-thiazolecarboxylate is a high-value scaffold in medicinal chemistry, serving as a precursor for Tiazofurin analogs, kinase inhibitors, and agrochemicals. Its reactivity profile is defined by the 2-chloro position, which is highly activated toward Nucleophilic Aromatic Substitution (

This guide provides validated protocols for substituting the C2-chlorine with amines, alcohols, and thiols while preserving the C4-methyl ester. Common pitfalls, particularly unintended ester hydrolysis, are addressed with specific "self-validating" control steps.

Mechanistic Foundation & Reactivity Profile

To design a successful experiment, one must understand the electronic landscape of the substrate.

-

The Activation: The C2 position is electron-deficient. The adjacent Nitrogen (N3) pulls electron density via induction and resonance, stabilizing the negative charge in the Meisenheimer-like transition state. The C4-ester further lowers the LUMO energy of the ring, making the C2-Cl bond significantly more labile than in non-esterified chlorothiazoles.

-

The Competition: The methyl ester at C4 is an electrophile. Hard nucleophiles (e.g., Grignard reagents, hydroxide) or unhindered alkoxides can attack the ester (saponification or transesterification) rather than the C2-Cl bond.

-

The Solution: Use soft nucleophiles (amines, thiols) or hindered/controlled bases (DIPEA,

) under anhydrous conditions to favor

Visualizing the Mechanism

The following diagram illustrates the addition-elimination pathway and the critical stabilization of the intermediate.

Caption: The

Experimental Protocols

Protocol A: Aminolysis (Reaction with Amines)

Best for: Primary and secondary amines (aliphatic or aromatic).

The Logic: Amines are generally good nucleophiles and poor bases compared to alkoxides, minimizing ester damage. However, HCl is generated as a byproduct, which can protonate the amine and kill the reaction. A scavenger base is required.

Reagents:

-

Substrate: Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq)

-

Nucleophile: Amine (1.1 – 1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (1.5 eq) or

-

Solvent: Ethanol (EtOH) or 2-Propanol (IPA)

-

Temperature: 60°C – Reflux (80°C)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 2-chloro-4-thiazolecarboxylate in 5 mL of anhydrous Ethanol (0.2 M concentration).

-

Addition: Add 1.5 mmol of DIPEA . Then, add 1.1 mmol of the Amine .

-

Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

-

-

Reaction: Attach a reflux condenser and heat the mixture to 75°C (oil bath temperature). Stir for 2–6 hours.

-

Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear. The product is usually more polar (lower Rf).

-

Critical Check: If a new spot appears on the baseline, it may be the hydrolyzed acid (carboxylic acid). Confirm pH is not >10.[1]

-

-

Workup:

-

Method A (Precipitation): Cool to room temperature.[1] Pour into 20 mL ice water. If solid forms, filter and wash with cold water.

-

Method B (Extraction): Evaporate volatiles. Dissolve residue in EtOAc. Wash with 0.1 M HCl (to remove excess amine/DIPEA) and Brine. Dry over

.

-

Protocol B: Etherification (Reaction with Phenols/Alcohols)

Best for: Aryl ethers and Alkyl ethers.

The Logic: Phenols are weak nucleophiles and must be deprotonated to phenoxides. Because phenoxides are basic, anhydrous aprotic solvents (DMF/DMSO) are strictly required to prevent saponification of the methyl ester.

Reagents:

-

Substrate: Methyl 2-chloro-4-thiazolecarboxylate (1.0 eq)

-

Nucleophile: Phenol or Alcohol (1.05 eq)

-

Base:

(powdered, dry) (1.5 eq) or -

Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

-

Temperature: 60°C – 90°C

Step-by-Step Procedure:

-

Deprotonation: In a vial, suspend 1.05 mmol of Phenol and 1.5 mmol of

in 3 mL anhydrous DMF. Stir at RT for 15 mins to ensure phenoxide formation. -

Coupling: Add 1.0 mmol of Methyl 2-chloro-4-thiazolecarboxylate dissolved in 2 mL DMF.

-

Heating: Heat to 80°C. Monitor by LCMS or TLC every 2 hours.

-

Why

? It is milder than NaH, reducing the risk of attacking the ester.

-

-

Workup: Pour the reaction mixture into 30 mL of water. Extract with EtOAc (3x). Wash the organic layer copiously with water (to remove DMF) and LiCl solution.

Data Summary & Troubleshooting

Solvent & Base Selection Matrix

| Nucleophile Type | Recommended Solvent | Recommended Base | Temp (°C) | Risk Factor |

| Aliphatic Amine | Ethanol, THF | DIPEA, | 60–80 | Low. Very clean reaction. |

| Aniline (Aromatic) | Ethanol, Toluene | DIPEA, Pyridine | 80–110 | Medium. Anilines are slow; may require acid catalysis (pTSA) or Buchwald conditions if |

| Phenol | DMF, MeCN | 60–90 | Medium. Moisture leads to ester hydrolysis. | |

| Aliphatic Alcohol | THF, DMF | NaH (careful), KOtBu | 0–25 | High. Alkoxides cause transesterification. Use bulky alcohols or strictly controlled stoichiometry. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Loss of Methyl Ester (Acid formed) | Presence of water + base. | Switch to anhydrous DMF/THF. Use molecular sieves. Lower reaction temperature.[1] |

| No Reaction (Starting Material remains) | Nucleophile too weak or Cl too stable. | Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase temp to 100°C. Use |

| Transesterification (Ethyl ester formed) | Used Ethanol as solvent with alkoxide. | If making an ether, do NOT use alcohol solvents. Use THF or DMF. |

Decision Workflow

Use this logic tree to determine the optimal conditions for your specific derivative.

Caption: Decision tree for selecting reaction conditions based on nucleophile class.

References

- Context: Establishes the baseline reactivity of 2-chlorothiazoles and benzothiazoles in reactions.

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[2] Pyrimidines.[2][3] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

- Context: Provides mechanistic parallels for ester-activated heterocyclic chlorides reacting with amines and alkoxides.

- Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Context: General review of mechanisms supporting the "addition-elimin

Sources

- 1. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Derivatization of Methyl 2-chloro-4-thiazolecarboxylate for Advanced Biological Assays

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry and chemical biology, forming the scaffold of numerous biologically active compounds.[1][2][3] Methyl 2-chloro-4-thiazolecarboxylate represents a particularly valuable starting material, offering two distinct and chemically orthogonal handles for modification: a reactive 2-chloro substituent and a 4-methyl ester. This guide provides a comprehensive framework for the strategic derivatization of this scaffold. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and synthesize novel probes for a wide range of biological assays, including high-throughput screening, cellular imaging, and target identification studies. Detailed, field-tested protocols for key transformations, including palladium-catalyzed cross-coupling and amide bond formation, are presented to empower researchers in drug discovery and chemical biology.

The Chemical Potential of the Methyl 2-chloro-4-thiazolecarboxylate Scaffold

The utility of Methyl 2-chloro-4-thiazolecarboxylate stems from the differential reactivity of its functional groups. Understanding this reactivity is paramount to designing a successful synthetic strategy. The two primary sites for modification are the C2-position, bearing a chloro leaving group, and the C4-position, with its methyl carboxylate group.

-

C2-Position (Electrophilic Site): The chlorine atom on the electron-deficient thiazole ring is an excellent leaving group, making this position highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This site is ideal for introducing molecular diversity and building core pharmacophores.

-

C4-Position (Carboxylate Handle): The methyl ester is stable under many reaction conditions used to modify the C2-position. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a versatile anchor point for conjugating reporter molecules (fluorophores), affinity tags (biotin), or linkers for attachment to biomolecules via stable amide bonds.[4]

Diagram 1: Key reactive sites on the Methyl 2-chloro-4-thiazolecarboxylate scaffold.

Strategic Functionalization at the C2-Position